Cas no 1805464-67-8 (5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)

5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid
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- インチ: 1S/C10H8F5NO3/c1-19-8-5(2-6(17)18)16-3-4(9(11)12)7(8)10(13,14)15/h3,9H,2H2,1H3,(H,17,18)
- InChIKey: DBDPWJQLGFMSDP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)F)=CN=C(CC(=O)O)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 59.4
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029018793-250mg |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid |
1805464-67-8 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029018793-500mg |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid |
1805464-67-8 | 95% | 500mg |
$1,668.15 | 2022-04-01 | |
Alichem | A029018793-1g |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid |
1805464-67-8 | 95% | 1g |
$3,068.70 | 2022-04-01 |
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid 関連文献
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5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acidに関する追加情報
Introduction to 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1805464-67-8)
5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid, with the chemical identifier CAS No. 1805464-67-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and synthetic utility. The presence of multiple fluorinated and methoxy substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel bioactive molecules.
The structural features of 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid include a pyridine core substituted with a difluoromethyl group at the 5-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 4-position, along with an acetic acid moiety at the 2-position. These substituents not only influence the compound's solubility and metabolic stability but also enhance its binding affinity to biological targets. The difluoromethyl group, in particular, is known to improve pharmacokinetic properties by increasing metabolic stability and lipophilicity, while the trifluoromethyl group often enhances binding interactions due to its strong electron-withdrawing effect.
In recent years, there has been growing interest in fluorinated pyridines as key structural motifs in drug discovery. The fluorine atoms introduce halogen bonding opportunities and modulate electronic distributions, which can significantly alter the pharmacological profile of molecules. For instance, studies have demonstrated that fluorinated pyridines can enhance receptor binding affinity and reduce metabolic degradation, making them attractive for medicinal chemists seeking to optimize drug candidates. The compound 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid exemplifies these advantages, serving as a versatile building block for synthesizing next-generation therapeutics.
One of the most compelling applications of this compound is in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is often associated with disease progression. By incorporating 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid into kinase inhibitor scaffolds, researchers can leverage its unique structural features to design molecules with improved selectivity and potency. Recent studies have shown that derivatives of this compound exhibit promising activity against various kinases, including those involved in tyrosine kinase-driven cancers.
The synthesis of 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic strategies include palladium-catalyzed cross-coupling reactions for introducing fluorinated groups, nucleophilic substitution for methoxylation, and carboxylation reactions for incorporating the acetic acid moiety. Advanced techniques such as flow chemistry have also been employed to enhance reaction efficiency and scalability.
From a computational chemistry perspective, the molecular properties of 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid have been extensively studied using density functional theory (DFT) and molecular dynamics (MD) simulations. These computational methods provide insights into its electronic structure, conformational preferences, and interactions with biological targets. For example, DFT calculations have revealed that the electron-withdrawing nature of the fluorinated substituents stabilizes the compound's reactive intermediates, facilitating efficient catalytic transformations during synthesis.
The agrochemical sector has also recognized the potential of this compound as a precursor for developing novel pesticides and herbicides. Fluorinated pyridines are known to exhibit enhanced environmental stability and bioactivity against pests, making them ideal candidates for crop protection applications. Researchers are exploring derivatives of 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid that combine efficacy with reduced environmental impact, aligning with global sustainability goals.
Future directions in the study of 5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid may include exploring its role in drug repurposing efforts. By screening existing libraries of fluorinated compounds against diverse disease models, scientists could uncover new therapeutic applications for this versatile scaffold. Additionally, advances in green chemistry principles may enable more sustainable synthetic routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation.
In conclusion,5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid (CAS No. 1805464-67-8) represents a significant advancement in synthetic organic chemistry with broad implications for pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics targeting complex diseases such as cancer and inflammation. As research continues to uncover new applications for this compound,5-(Difluoromethyl)-3-methoxy-4-(trifloro methyl)pyridine -2 -acetic acid will undoubtedly remain at forefrontof scientific discovery.
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